![molecular formula C14H16N2O4 B3076031 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1038563-07-3](/img/structure/B3076031.png)
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “3,4-diethoxyphenyl” part suggests the presence of a phenyl ring with ethoxy groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A similar compound, “5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole”, has been studied using density functional theory (DFT) for its molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, a similar compound, “1-(3′,4′-dimethoxyphenyl)propene”, has been studied for its reaction with lignin peroxidase in the presence of H2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a related compound, “3,4-Dimethoxyphenylacetic acid”, is a light yellow crystalline solid with a melting point range of 96 - 98 °C .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Agents : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to certain nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit inflammatory pathways and hold promise for novel drug development .
- Anticancer Properties : Investigations suggest that this compound could inhibit cancer cell growth. Its unique structure makes it an interesting candidate for further studies in cancer therapy .
Organic Synthesis and Chemical Reactions
- Isochromanone Formation : When subjected to formaldehyde in the presence of acid, this compound undergoes a reaction to yield an isochromanone. This transformation has implications in organic synthesis and the creation of complex molecules .
Materials Science and Surface Modification
- Functional Coatings : Researchers have explored using this compound as a precursor for functional coatings. Its reactivity with other molecules allows for tailored surface modifications, potentially enhancing material properties .
Photophysics and Luminescent Materials
- Fluorescent Properties : The diethoxyphenyl and pyrazole moieties contribute to its fluorescence. Scientists have investigated its luminescent behavior, which could find applications in sensors, imaging, and optoelectronic devices .
Agrochemicals and Pest Control
- Pesticide Development : The pyrazole ring system has been associated with insecticidal properties. Researchers have explored derivatives of this compound as potential insecticides or fungicides .
Coordination Chemistry and Metal Complexes
- Metal Chelation : The carboxylic acid group allows for coordination with metal ions. Scientists have studied its ability to form stable complexes with transition metals, which could have applications in catalysis or materials science .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties. For a related compound, “3,4-Dimethoxyphenylacetic acid”, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, is known to interact with the enzymeAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Based on its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolic pathways of aromatic amino acids .
Result of Action
Its potential interaction with aromatic-amino-acid aminotransferase suggests that it may influence the metabolism of aromatic amino acids .
properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHFVQZLCRNEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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